molecular formula C18H23NO2 B11707205 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol

Cat. No.: B11707205
M. Wt: 285.4 g/mol
InChI Key: DZOHSMSGNGPWCO-UHFFFAOYSA-N
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Description

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol is an organic compound that features a benzyl group attached to an aminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol typically involves the reaction of benzylamine with 2-(benzyloxy)ethanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves heating the reactants in an appropriate solvent, such as toluene or dimethylformamide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl bromide derivatives.

Scientific Research Applications

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Its benzyl group can undergo electrophilic aromatic substitution, while the aminoethanol moiety can engage in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol is unique due to the presence of both benzyl and benzyloxy groups attached to an aminoethanol backbone. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and research .

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

2-[benzyl(2-phenylmethoxyethyl)amino]ethanol

InChI

InChI=1S/C18H23NO2/c20-13-11-19(15-17-7-3-1-4-8-17)12-14-21-16-18-9-5-2-6-10-18/h1-10,20H,11-16H2

InChI Key

DZOHSMSGNGPWCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CCOCC2=CC=CC=C2

Origin of Product

United States

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